molecular formula C9H10BrClO B1289108 1-Bromo-2-(3-chloropropoxy)benzene CAS No. 64010-39-5

1-Bromo-2-(3-chloropropoxy)benzene

Cat. No. B1289108
CAS RN: 64010-39-5
M. Wt: 249.53 g/mol
InChI Key: LIXYXHHAKCIOIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the introduction of bromo and chloro substituents onto a benzene ring. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is described as a precursor for graphene nanoribbons, indicating the importance of such halogenated compounds in advanced material synthesis . Similarly, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene demonstrates the synthesis of sterically hindered aryl bromides, which can lead to the formation of rotational isomers .

Molecular Structure Analysis

The molecular structure and conformation of halogenated benzene derivatives can be complex due to the presence of multiple substituents. For example, the gas-phase molecular structure of 2-bromo-3-chloro-1-propene was determined using electron diffraction, revealing a mixture of conformers with halogen atoms in anti or gauche positions . The crystal structure of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene shows supramolecular features such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted benzenes can lead to a variety of chemical reactions. For instance, 1-bromo-1-nitro-3,3,3-trichloropropene reacts with O- and N-nucleophiles to yield alkoxylation and amination products . The bromination of 1,1,1-trichloropropene under different conditions results in the formation of dibromopropane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structures. Vibrational spectroscopic studies of 2-bromo-4-chlorotoluene provide insights into the effects of bromine and chlorine atoms on the geometry and vibrational modes of the benzene ring . X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal diverse packing motifs and interactions such as C–H···Br and C–Br···π, which are significant for understanding the solid-state properties of these compounds .

Scientific Research Applications

1. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

  • Application Summary: This compound is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives . These derivatives have potential antiurease and antibacterial effects against several harmful substances .
  • Methods of Application: Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .
  • Results: 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 . 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene 2d was found potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .

2. Vibrational Analysis

  • Application Summary: The compound is used in the study of molecular structure and vibrational analysis .
  • Methods of Application: The FT-Raman and FT-IR spectra for 1-bromo-2-chlorobenzene have been recorded and compared with the harmonic vibrational frequencies calculated using HF/DFT (B3LYP) method by employing 6-31+G (d, p) and 6-311++G (d, p) basis set with appropriate scale factors .
  • Results: The scaled vibrational frequencies at B3LYP/6-311++G (d, p) seem to coincide with the experimentally observed values with acceptable deviations . The theoretical spectrograms (IR and Raman) have been constructed and compared with the experimental FT-IR and FT-Raman spectra .

3. Intermediate in Organic Syntheses

  • Application Summary: This compound is used as an intermediate in organic syntheses .

4. Synthesis of Polysubstituted Benzenes

  • Application Summary: This compound can be used in the synthesis of polysubstituted benzenes . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
  • Methods of Application: The synthesis involves a series of reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results: The synthesis was successful, and the resulting polysubstituted benzenes could be used for further chemical transformations .

5. Manufacturing of Therapeutic SGLT2 Inhibitors

  • Application Summary: “1-Bromo-2-(3-chloropropoxy)benzene” can be used as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . These inhibitors are promising drugs for diabetes therapy .
  • Methods of Application: The synthesis involves a six-step process, starting from cheap, easily available dimethyl terephthalate .
  • Results: The preparation was run successfully on approximately 70kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

6. Synthesis of Polysubstituted Benzenes

  • Application Summary: This compound can be used in the synthesis of polysubstituted benzenes . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
  • Methods of Application: The synthesis involves a series of reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results: The synthesis was successful, and the resulting polysubstituted benzenes could be used for further chemical transformations .

properties

IUPAC Name

1-bromo-2-(3-chloropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXYXHHAKCIOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621989
Record name 1-Bromo-2-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(3-chloropropoxy)benzene

CAS RN

64010-39-5
Record name 1-Bromo-2-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by Procedure U and Scheme AK using 2-bromophenol and 1-bromo-3-chloropropane.
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